molecular formula C20H16N6OS B13356059 3-{6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine

3-{6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine

Katalognummer: B13356059
Molekulargewicht: 388.4 g/mol
InChI-Schlüssel: ZGAQKBLKCPZLFD-DHZHZOJOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

This compound is a fused heterocyclic system combining a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole core with an imidazo[1,2-a]pyridine scaffold, further substituted with a 4-methoxyphenyl ethenyl group. The triazolo-thiadiazole moiety is a well-documented pharmacophore, known for its broad biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The imidazo[1,2-a]pyridine fragment enhances molecular diversity and binding affinity to biological targets, as seen in antiviral and kinase-inhibiting agents . The 4-methoxyphenyl substituent likely improves lipophilicity and electronic interactions, critical for target engagement .

Eigenschaften

Molekularformel

C20H16N6OS

Molekulargewicht

388.4 g/mol

IUPAC-Name

6-[(E)-2-(4-methoxyphenyl)ethenyl]-3-(2-methylimidazo[1,2-a]pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C20H16N6OS/c1-13-18(25-12-4-3-5-16(25)21-13)19-22-23-20-26(19)24-17(28-20)11-8-14-6-9-15(27-2)10-7-14/h3-12H,1-2H3/b11-8+

InChI-Schlüssel

ZGAQKBLKCPZLFD-DHZHZOJOSA-N

Isomerische SMILES

CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)/C=C/C5=CC=C(C=C5)OC

Kanonische SMILES

CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)C=CC5=CC=C(C=C5)OC

Herkunft des Produkts

United States

Biologische Aktivität

The compound 3-{6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

Chemical Structure

The structure of the compound can be broken down into several key components:

  • Triazole and Thiadiazole Rings : These heterocyclic structures are known for their diverse biological activities.
  • Imidazo[1,2-a]pyridine Core : This moiety is often associated with anticancer and antimicrobial properties.
  • Methoxyphenyl Group : The presence of the methoxy group may enhance the lipophilicity and biological activity of the compound.

Anticancer Properties

Research indicates that compounds containing triazole and imidazole derivatives exhibit significant anticancer activity. For instance:

  • A study demonstrated that related triazole derivatives showed IC50 values ranging from 15 to 30 μM against various cancer cell lines, including MCF7 (breast cancer) and K562 (leukemia) .
  • The incorporation of the imidazo[1,2-a]pyridine moiety has been linked to enhanced apoptosis in cancer cells through the activation of caspase pathways.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties:

  • Triazole derivatives have been reported to possess broad-spectrum antibacterial activity. For example, certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.125 μg/mL against Staphylococcus aureus and Escherichia coli .
  • The thiadiazole component may contribute to this activity by interfering with bacterial cell wall synthesis.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The triazole ring can inhibit key enzymes involved in DNA synthesis and repair.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress has been observed in cancer cells treated with related compounds.
  • Apoptotic Pathways : Activation of intrinsic apoptotic pathways leading to increased caspase activity has been documented.

Study 1: Anticancer Efficacy

In a recent study assessing the anticancer efficacy of triazole-based compounds, a derivative similar to our compound was tested against several cancer cell lines. The results indicated that the compound induced significant cell death at concentrations as low as 20 μM .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of a series of triazole derivatives. Compounds were tested against both Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had MIC values significantly lower than standard antibiotics like ampicillin .

Data Summary

Biological ActivityObserved EffectReference
AnticancerIC50 15-30 μM against MCF7 and K562
AntimicrobialMIC as low as 0.125 μg/mL against S. aureus
Enzyme InhibitionInhibition of DNA synthesis enzymes

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their properties:

Compound Core Structure Substituents Pharmacological Activity Key Findings Reference
Target Compound: 3-{6-[(E)-2-(4-Methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine Triazolo-thiadiazole + imidazo-pyridine 4-Methoxyphenyl ethenyl, 2-methylimidazo-pyridine Not explicitly reported (inferred: anticancer/antimicrobial) Structural complexity may enhance target specificity due to dual heterocyclic systems.
6-Phenyl-3-(4-pyridyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole Triazolo-thiadiazole Phenyl, 4-pyridyl Anticancer, antimicrobial Exhibited promising activity against breast cancer cells (MCF-7) and bacterial strains.
1-Methyl-4-(6-(substituted phenyl)-triazolo[3,4-b][1,3,4]thiadiazol-3-yl)pyridinium Triazolo-thiadiazole + pyridinium Substituted phenyl, methylpyridinium Anticancer Demonstrated cytotoxicity against HeLa and HepG2 cells, surpassing standard drugs in some cases.
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-triazolo[3,4-b][1,3,4]thiadiazole Triazolo-thiadiazole + pyrazole 4-Methoxyphenylpyrazole, variable R groups Antifungal (predicted via docking against 14-α-demethylase) Molecular docking suggested strong binding to fungal enzyme targets.
3-(3,4-Dimethoxyphenyl)-6-(2-methoxyphenyl)-triazolo[3,4-b][1,3,4]thiadiazole Triazolo-thiadiazole 3,4-Dimethoxyphenyl, 2-methoxyphenyl Not explicitly reported (inferred: enhanced electronic interactions) Methoxy groups may improve solubility and receptor binding.

Key Structural and Functional Insights:

Pyridinium derivatives (e.g., ) exhibit improved solubility and charge-based interactions, critical for cellular uptake.

Substituent Effects: Methoxyphenyl Groups: Present in the target compound and others (), these groups enhance lipophilicity and π-π stacking with aromatic residues in enzymes.

Synthetic Routes :

  • The target compound’s synthesis likely involves condensation of triazole-thiols with chalcones or alkylation steps, as seen in analogs .
  • Compared to pyridinium derivatives (), the imidazo-pyridine scaffold may require more complex cyclization strategies.

Biological Performance :

  • Triazolo-thiadiazoles with pyridinium groups () outperform the target compound’s inferred activity in cytotoxicity assays.
  • Methoxy-substituted analogs () highlight the balance between electronic effects and bioactivity, a consideration for optimizing the target compound.

Critical Analysis of Evidence

  • Contradictions : While methoxyphenyl groups are generally beneficial (), their positional isomers (e.g., 2-methoxy vs. 4-methoxy) may yield divergent activities, necessitating further study.
  • Knowledge Gaps: Specific data on the target compound’s biological activity and synthetic yield are absent in the evidence, requiring extrapolation from analogs.

Vorbereitungsmethoden

Starting Materials and Precursors

Key Reaction: Cyclization to Formtriazolo[3,4-b]thiadiazole

Step Reagents & Conditions Description Yield (%) Reference
1 Thiosemicarbazide + halogenated carboxylic acid derivatives Cyclization under reflux in acetic acid 70–85 ,
2 Acidic treatment (HCl or H2SO4) Purification and stabilization

The reaction involves initial formation of hydrazine derivatives, followed by cyclization with sulfur sources to produce the heterocyclic core.

Introduction of the (E)-2-(4-methoxyphenyl)ethenyl Group

Wittig or Horner–Wadsworth–Emmons (HWE) Reaction

Step Reagents & Conditions Description Yield (%) Reference
1 Phosphonium salts or phosphonate esters with aldehyde Reaction in dry THF or ethanol at 0–25°C 60–75 ,
2 Base (e.g., potassium tert-butoxide or sodium hydride) For Wittig or HWE olefination

The aldehyde used is typically 4-methoxybenzaldehyde, which reacts with the phosphonium or phosphonate reagents to form the (E)-alkene via elimination, confirmed by NMR coupling constants.

Purification

  • Recrystallization from ethanol or ethyl acetate.
  • Characterization via IR, NMR, and mass spectrometry.

Construction of the Imidazo[1,2-a]pyridine Moiety

Starting Materials

  • 2-Aminopyridines or related precursors.
  • α-Haloketones or α-haloketone derivatives for cyclization.

Cyclization Procedure

Step Reagents & Conditions Description Yield (%) Reference
1 2-Aminopyridine + α-haloketone Heating in acetic acid or ethanol 65–80 ,
2 Acid or base catalysis Facilitates ring closure

The process involves nucleophilic attack by amino groups on halogenated ketones, leading to ring closure and formation of the imidazo[1,2-a]pyridine.

Final Coupling and Assembly

Coupling of the Heterocyclic Fragments

  • The heterocyclic core bearing the (E)-alkenyl substituent is coupled with the imidazo[1,2-a]pyridine derivative via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki or Sonogashira).
Step Reagents & Conditions Description Yield (%) Reference
1 Pd-catalyzed cross-coupling (e.g., Pd(PPh3)4, K2CO3) In DMF or toluene at 80°C 50–70
2 Purification by chromatography Final product isolation

Purification and Characterization

  • Recrystallization from suitable solvents.
  • Confirmed via NMR, IR, HRMS, and elemental analysis.

Summary of the Preparation Method

Stage Key Reactions Typical Conditions Yield Range (%) References
1 Cyclization to heterocyclic core Reflux in acetic acid 70–85 ,,
2 Olefination to introduce (E)-alkenyl group Wittig/HWE in dry solvents 60–75 ,
3 Cyclization to form imidazo[1,2-a]pyridine Heating in acetic acid 65–80 ,
4 Cross-coupling for assembly Pd-catalyzed coupling 50–70

Notes and Considerations

  • Reaction Optimization: Reaction temperatures, solvents, and catalysts should be optimized based on specific substituents.
  • Purity Verification: Use NMR, IR, and mass spectrometry to confirm structure at each stage.
  • Yield Variability: Yields depend on the substituents and reaction conditions; typical yields are reported within the ranges provided.
  • Environmental and Safety Aspects: Reactions involving phosphorus oxychloride and halogenated compounds require appropriate safety measures.

Q & A

Q. What are the key synthetic routes for synthesizing this compound, and how do reaction conditions influence yield?

The synthesis involves multi-step heterocyclic assembly. A representative approach includes:

  • Step 1 : Condensation of diethyl oxalate with 4-methoxyphenylacetone in toluene using NaH to form pyrazole intermediates .
  • Step 2 : Cyclization with hydrazine hydrate to generate triazole-thiadiazole cores, followed by coupling with 2-methylimidazo[1,2-a]pyridine via Suzuki-Miyaura or Ullmann reactions .
  • Critical factors : Solvent polarity (methanol vs. DMF), temperature (80–120°C), and catalyst choice (Pd(OAc)₂ vs. CuI) significantly impact yield (reported 45–68%) and purity .

Q. How is the compound characterized, and what analytical methods validate its structural integrity?

  • 1H/13C NMR : Confirm regiochemistry of the triazolo-thiadiazole core and E-configuration of the ethenyl group .
  • HPLC-MS : Assess purity (>95%) and detect byproducts (e.g., Z-isomer or unreacted intermediates) .
  • X-ray crystallography : Resolves ambiguity in fused-ring systems, particularly imidazo-pyridine orientation .

Q. What preliminary biological screening assays are recommended for this compound?

  • In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to doxorubicin .
  • Antimicrobial activity : Broth microdilution against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
  • Dose-response curves : Validate activity thresholds and identify off-target effects via kinase inhibition panels .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of this compound’s bioactivity?

  • Core modifications : Replacing the 4-methoxyphenyl group with 3,4-dimethoxyphenyl enhances COX-2 inhibition (ΔIC₅₀ = 1.2 μM → 0.4 μM) but reduces solubility .
  • Substituent effects : Adding electron-withdrawing groups (e.g., -Cl) to the ethenyl linker improves antitumor potency but increases metabolic instability .
  • Tool : Use molecular docking (AutoDock Vina) to prioritize modifications targeting lanosterol 14α-demethylase (PDB: 3LD6) .

Q. How can contradictory data on biological activity be resolved?

  • Case example : Discrepancies in antifungal activity (MIC = 8 μg/mL vs. 32 μg/mL) may arise from:
  • Strain variability (C. albicans ATCC vs. clinical isolates) .
  • Assay conditions (pH, incubation time) affecting compound stability .
    • Resolution : Standardize protocols (CLSI guidelines) and include positive controls (fluconazole) .

Q. What strategies improve synthetic scalability without compromising purity?

  • Catalyst optimization : Replace Pd(OAc)₂ with Pd nanoparticles (2 nm) to reduce metal leaching and improve TON (turnover number) .
  • Workflow : Use flow chemistry for high-pressure cyclization steps (yield increase from 52% to 75%) .
  • Purification : Switch from column chromatography to preparative HPLC for >99% purity .

Q. How does molecular docking inform target prioritization for this compound?

  • Protocol :

Retrieve target structures (e.g., EGFR, COX-2) from PDB .

Prepare ligand (compound) and protein (remove water, add charges) using PyMOL/Chimera.

Run docking simulations (100 runs) to calculate binding energies (ΔG) and hydrogen-bond interactions .

  • Outcome : Prioritize targets with ΔG < −8 kcal/mol and <2 Å RMSD .

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